molecular formula C8H17ClN2O3S B2638639 Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride CAS No. 2375271-24-0

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride

Cat. No. B2638639
CAS RN: 2375271-24-0
M. Wt: 256.75
InChI Key: GMGOBHLMGNNZLZ-UHFFFAOYSA-N
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Description

“Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride” is a chemical compound. It is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Synthesis Analysis

The synthesis of compounds containing a 1-(methylsulfonyl)piperidine moiety involves the reaction of (methylsulfonyl)piperidine -4-carbaldehyde with suitable aromatic amines and thioglycolic acid . Another method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H14ClNO2 . The molecular weight is 179.64 .


Chemical Reactions Analysis

“this compound” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Physical And Chemical Properties Analysis

“this compound” is slightly soluble in water . It has a density of 1.06 g/mL . The boiling point is between 85°C to 90°C . The flash point is 89°C (192°F) . The refractive index is 1.465 .

Scientific Research Applications

Anticancer Applications

A study conducted by Rehman et al. (2018) focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. This research synthesized a series of compounds that showed significant anticancer activity, with some compounds exhibiting low IC50 values, indicating strong potential as anticancer agents compared to doxorubicin, a known anticancer drug (Rehman et al., 2018).

Antibacterial Applications

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The study revealed that these compounds exhibited moderate inhibitory activity against several bacterial strains, with some being particularly effective against Gram-negative bacteria (Iqbal et al., 2017).

Organic Synthesis and Medicinal Chemistry

Magano et al. (2014) described the synthesis of oxindole via palladium-catalyzed CH functionalization, showcasing the utility of related compounds in medicinal chemistry synthesis, particularly as inhibitors of the serine palmitoyl transferase enzyme (Magano et al., 2014). Similarly, Mambourg et al. (2021) reported the crystal structures of two alanylpiperidine analogues studied as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), highlighting the role of structural analysis in drug development (Mambourg et al., 2021).

Synthesis and Evaluation of Piperidine Derivatives

Khalid et al. (2014) synthesized and evaluated N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. The study demonstrated the potential of these compounds as inhibitors, contributing to the research on neurodegenerative diseases (Khalid et al., 2014).

properties

IUPAC Name

methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.ClH/c1-13-8(11)7-3-5-10(6-4-7)14(2,9)12;/h7,9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGOBHLMGNNZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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